molecular formula C21H22O4 B5701661 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one

5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B5701661
M. Wt: 338.4 g/mol
InChI Key: MMRDKRQKMLLAHM-UHFFFAOYSA-N
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Description

5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a methoxybenzyl group, a methyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxybenzyl group: This step often involves the use of a methoxybenzyl halide and a base to facilitate the nucleophilic substitution reaction.

    Addition of the methyl and propyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methoxybenzyl halide and a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-propyl-2H-chromen-2-one: Lacks the methoxybenzyl group, which may result in different chemical properties and biological activities.

    5-[(4-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one: Similar structure but with a different position of the methoxy group, potentially leading to variations in reactivity and applications.

Uniqueness

5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of the methoxybenzyl group at the 5-position, along with the methyl and propyl groups, contributes to its distinct properties compared to other chromen-2-one derivatives.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-7-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-4-6-16-12-20(22)25-19-10-14(2)9-18(21(16)19)24-13-15-7-5-8-17(11-15)23-3/h5,7-12H,4,6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRDKRQKMLLAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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